REACTION_CXSMILES
|
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5](S(O)(=O)=O)=[CH:4][CH:3]=1>C1C=CC=CC=1>[C:2](=[C:3]1[CH2:4][C:7]2[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:12]1=[O:1])([CH3:12])[CH3:7] |f:0.1|
|
Name
|
|
Quantity
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4.2 g
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours for component distillation
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was used in the subsequent reaction without purification
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)=C1C(C2=CC=CC=C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |